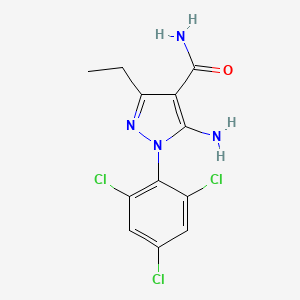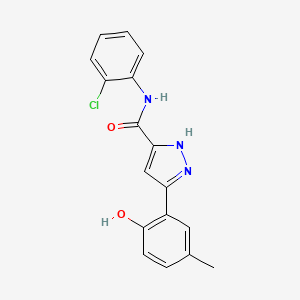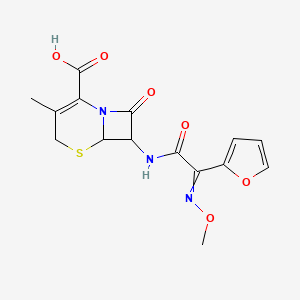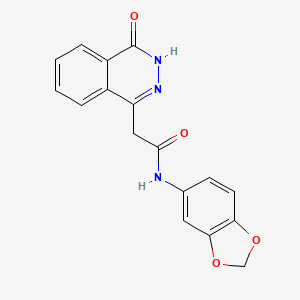![molecular formula C32H22N2O5 B14093847 8-[3-(Benzyloxy)phenyl]-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14093847.png)
8-[3-(Benzyloxy)phenyl]-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(5-Methylisoxazol-3-yl)-8-[3-(phenylmethoxy)phenyl]benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a phenylmethoxy group, and a benzo[h]chromene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Methylisoxazol-3-yl)-8-[3-(phenylmethoxy)phenyl]benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione typically involves multi-step organic reactions. The starting materials often include 5-methylisoxazole and 3-(phenylmethoxy)benzaldehyde. The key steps in the synthesis may involve:
Formation of the benzo[h]chromene core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrrolino group: This step may involve the reaction of the benzo[h]chromene intermediate with a suitable amine or nitrile.
Attachment of the isoxazole ring: This can be done through a condensation reaction with 5-methylisoxazole.
Final modifications: Additional steps may be required to introduce the phenylmethoxy group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
9-(5-Methylisoxazol-3-yl)-8-[3-(phenylmethoxy)phenyl]benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism by which 9-(5-Methylisoxazol-3-yl)-8-[3-(phenylmethoxy)phenyl]benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-3-isoxazolamine:
3-(Phenylmethoxy)benzaldehyde: A precursor in the synthesis of the target compound, used in various organic reactions.
Benzo[h]chromene derivatives: Compounds with similar core structures, used in medicinal chemistry and materials science.
Uniqueness
The uniqueness of 9-(5-Methylisoxazol-3-yl)-8-[3-(phenylmethoxy)phenyl]benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione lies in its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C32H22N2O5 |
|---|---|
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
14-(5-methyl-1,2-oxazol-3-yl)-13-(3-phenylmethoxyphenyl)-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione |
InChI |
InChI=1S/C32H22N2O5/c1-19-16-26(33-39-19)34-28(22-11-7-12-23(17-22)37-18-20-8-3-2-4-9-20)27-29(35)25-15-14-21-10-5-6-13-24(21)30(25)38-31(27)32(34)36/h2-17,28H,18H2,1H3 |
Clé InChI |
LWTDVDJCEYGYNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC5=CC=CC=C54)C6=CC(=CC=C6)OCC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide](/img/structure/B14093770.png)
![1-(4-Tert-butylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093779.png)
![[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B14093807.png)


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14093819.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14093835.png)
![alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT](/img/structure/B14093841.png)
![8-{2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093842.png)

![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093853.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093855.png)

